4(1H)-Pteridinone, 2-amino-6-methyl-

准备方法

6-甲基蝶呤通常通过合成路线制备。 一种常见的合成方法包括使吡嗪并吡啶-4(1H)-酮与溴甲烷反应,然后对产物进行胺解 . 工业生产方法可能涉及类似的合成路线,但规模更大,反应条件经过优化,以确保高产率和高纯度。

化学反应分析

6-甲基蝶呤会发生各种化学反应,包括氧化反应、还原反应和取代反应。 这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂 . 这些反应形成的主要产物取决于所用条件和试剂。 例如,6-甲基蝶呤的氧化反应会生成活性氧 .

科学研究应用

Pharmaceutical Development

Antimicrobial Properties : Research indicates that 4(1H)-Pteridinone, 2-amino-6-methyl- exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of essential metabolic pathways in microorganisms, suggesting potential for new antibiotic formulations .

Antitumor Activity : The compound has been studied for its antitumor properties, particularly its ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. By targeting this enzyme, it may halt tumor cell proliferation and induce apoptosis, highlighting its potential as a targeted cancer therapy .

Enzyme Inhibition

4(1H)-Pteridinone, 2-amino-6-methyl- has been identified as an inhibitor of several enzymes:

- Thymidylate Synthase : Critical for DNA synthesis; inhibition can lead to reduced cancer cell growth.

- Xanthine Oxidase : Involved in purine metabolism; inhibition may be beneficial for conditions like gout and hyperuricemia.

Case Study 1: Antimicrobial Efficacy

A peer-reviewed study evaluated the antimicrobial efficacy of 4(1H)-Pteridinone, 2-amino-6-methyl-. Results showed significant bacterial growth inhibition at low concentrations, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Antitumor Activity

In cancer research, the compound was tested against various cell lines. Findings revealed effective apoptosis induction in multiple cancer types while exhibiting minimal toxicity towards normal cells. This selectivity underscores its promise as a targeted therapeutic agent.

作用机制

6-甲基蝶呤的作用机制包括当暴露于光照射时,它能够产生单线态氧和过氧化氢 . 这些活性氧可以与各种分子靶标相互作用,导致氧化应激和潜在的治疗效果。 此外,6-甲基蝶呤可以清除自由基并抑制促炎细胞因子,从而促进其生物活性 .

相似化合物的比较

6-甲基蝶呤在结构上与其他蝶呤衍生物相关,例如6-羟甲基蝶呤、6,7-二甲基蝶呤和鼠李糖蝶呤 . 与这些化合物相比,6-甲基蝶呤具有独特的性质,例如它在光照射下产生活性氧的能力 . 这使得它在涉及氧化应激和相关生化途径的研究中特别有用。

类似化合物

- 6-羟甲基蝶呤

- 6,7-二甲基蝶呤

- 鼠李糖蝶呤

生物活性

4(1H)-Pteridinone, 2-amino-6-methyl- (CAS No. 708-75-8) is a nitrogen-rich heterocyclic compound belonging to the pteridine family. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

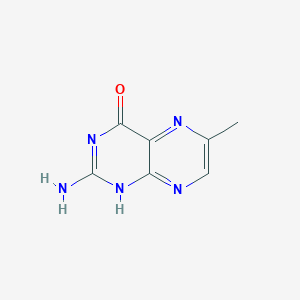

Chemical Structure and Properties

The molecular formula of 4(1H)-Pteridinone, 2-amino-6-methyl- is CHNO. The chemical structure features a pteridine core with an amino group at the second position and a methyl group at the sixth position. This configuration contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that 4(1H)-Pteridinone, 2-amino-6-methyl- exhibits antimicrobial activity against various pathogens. Its ability to inhibit bacterial growth has been linked to its interference with essential metabolic pathways in microorganisms. Studies have shown that it can act as an effective agent against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.

Antitumor Activity

The compound has also been investigated for its antitumor properties. It has demonstrated the ability to inhibit the enzyme thymidylate synthase, which is crucial for DNA synthesis in cancer cells. By targeting this enzyme, 4(1H)-Pteridinone, 2-amino-6-methyl- can potentially halt the proliferation of tumor cells and induce apoptosis .

Enzyme Inhibition

In addition to thymidylate synthase, this compound has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition could have implications for conditions such as gout and hyperuricemia, where xanthine oxidase plays a critical role.

The biological activities of 4(1H)-Pteridinone, 2-amino-6-methyl- are primarily mediated through its interactions with various biological targets:

- Enzyme Inhibition : The compound binds to specific enzymes, altering their activity and disrupting metabolic pathways.

- Cell Cycle Arrest : By inhibiting key enzymes involved in DNA synthesis, it can lead to cell cycle arrest in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that it may influence ROS levels within cells, contributing to its cytotoxic effects against cancerous cells .

Synthesis Methods

Several synthesis methods for 4(1H)-Pteridinone, 2-amino-6-methyl- have been reported:

- Condensation Reactions : Utilizing readily available precursors such as amino acids or other pteridine derivatives.

- Cyclization Processes : Involving multi-step reactions that build the pteridine ring system from simpler organic compounds.

The choice of method often depends on the desired yield and purity of the final product .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 4(1H)-Pteridinone, 2-amino-6-methyl-. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Antitumor Activity

In another research study focused on cancer therapeutics, the compound was tested against various cancer cell lines. The findings revealed that it effectively induced apoptosis in several types of cancer cells while exhibiting minimal toxicity towards normal cells. This selectivity underscores its potential as a targeted cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Amino-6-methylpyridine | CHN | Features a pyridine ring; used in organic synthesis. |

| 6-Methylpterin | CHNO | A precursor in folate synthesis; involved in metabolism. |

| Pterin | CHNO | Core structure of pteridines; involved in various biological processes. |

属性

IUPAC Name |

2-amino-6-methyl-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2H,1H3,(H3,8,9,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOGNMDURIJYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=N1)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221062 | |

| Record name | 4(1H)-Pteridinone, 2-amino-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708-75-8 | |

| Record name | 4(1H)-Pteridinone, 2-amino-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pteridinone, 2-amino-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methylpterin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 6-methylpterin?

A1: 6-Methylpterin has a molecular formula of C7H7N5O and a molecular weight of 177.16 g/mol.

Q2: How can 6-methylpterin be synthesized?

A2: 6-Methylpterin can be synthesized by condensing 2,5,6-triaminopyrimidin-4(3H)-one with methylglyoxal under controlled conditions. [] This method yields a mixture of 6-methylpterin and 7-methylpterin, with the ratio favoring 6-methylpterin when the reaction is performed at lower temperatures (0-5°C). []

Q3: What spectroscopic techniques are useful for characterizing 6-methylpterin?

A3: 6-Methylpterin can be characterized using various spectroscopic methods, including UV-visible spectrophotometry, fluorescence spectroscopy, and resonance Raman spectroscopy. [, , ]

Q4: Does 6-methylpterin exhibit tautomerism?

A4: Yes, like other pterin derivatives, 6-methylpterin exhibits tautomerism, primarily between the lactam and lactim forms. [] The equilibrium between these tautomers is influenced by factors like pH and solvent.

Q5: Does 6-methylpterin exhibit any catalytic properties?

A5: While 6-methylpterin itself may not function as a catalyst, it serves as a substrate for various enzymes. For instance, NADH-specific dihydropteridine reductase utilizes 6-methylpterin to assess its enzymatic activity. [] This enzyme catalyzes the reduction of quinonoid-dihydro-6-methylpterin using NADH as a cofactor. []

Q6: What are some applications of 6-methylpterin in biological research?

A6: 6-Methylpterin finds application in studying pteridine metabolism and enzyme kinetics. For example, it acts as a substrate for pteridine reductase: dihydrofolate reductase, an enzyme crucial for folate metabolism. [, ] Its use helps researchers understand the enzyme's substrate specificity and kinetic parameters.

Q7: Can 6-methylpterin be used as a marker in biological systems?

A7: Yes, 6-methylpterin can serve as a marker in specific biological contexts. For instance, its concentration in ruminal fluid is a potential marker for assessing ruminal nitrogen status in cows. [] Elevated levels of 6-methylpterin are observed when cows are fed diets deficient in degradable intake protein, suggesting its potential as a marker for dietary nitrogen deficiency.

Q8: Have computational methods been applied to study 6-methylpterin?

A8: Yes, density functional theory (DFT) calculations have been employed to investigate various aspects of 6-methylpterin, including its protonation sites, tautomeric equilibria, and reactivity. [, ] These studies provide valuable insights into the electronic structure and reactivity of this molecule.

Q9: Can QSAR models be developed for 6-methylpterin derivatives?

A9: While limited information is available specifically on QSAR models for 6-methylpterin derivatives, its structural similarity to other pterin compounds suggests that QSAR approaches could be applied to predict and understand the relationship between their structure and biological activity.

Q10: Does 6-methylpterin participate in any specific metabolic pathways?

A10: While not a direct participant in major metabolic pathways, 6-methylpterin can act as a substrate for enzymes involved in pteridine metabolism. For instance, it can be reduced by dihydrofolate reductase, an enzyme crucial for maintaining tetrahydrobiopterin levels, a cofactor for various enzymes. []

Q11: Can 6-methylpterin act as a photosensitizer?

A11: Yes, under UV-A irradiation, 6-methylpterin can act as a Type I photosensitizer. [] This means it can transfer energy to other molecules, generating reactive oxygen species (ROS) like superoxide anion (O2•−). This photosensitizing ability can lead to the oxidation of biomolecules like methionine. []

Q12: What analytical methods are used to determine 6-methylpterin levels in biological samples?

A12: High-performance liquid chromatography (HPLC) coupled with fluorometric detection is a sensitive and specific method for quantifying 6-methylpterin in biological samples like ruminal fluid. [] This method often involves derivatization steps to enhance sensitivity and selectivity.

Q13: Can electrochemical methods be used to detect 6-methylpterin?

A13: Yes, electrochemical methods, specifically dual-electrode amperometry, can be utilized for the detection and quantification of 6-methylpterin and its analogs. [, ] This approach offers high sensitivity and can be coupled with liquid chromatography for enhanced separation and analysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。